PD123319

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

PD123319 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

Cardiovascular Research: This compound is used to study the role of angiotensin II type 2 receptors in cardiovascular diseases, including hypertension and heart failure

Inflammatory Diseases: The compound has been shown to inhibit oxidative stress and inflammation, making it a valuable tool in the study of inflammatory diseases such as colitis.

Pharmacology: The compound serves as a reference antagonist in pharmacological studies to elucidate the mechanisms of action of angiotensin II type 2 receptor ligands

Wirkmechanismus

Target of Action

PD123319 is a potent, selective, non-peptide antagonist of the angiotensin II type 2 (AT2) receptor . The AT2 receptor is a part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance .

Mode of Action

This compound interacts with the AT2 receptor, blocking its activation by angiotensin II . This interaction inhibits the signaling pathways activated by the AT2 receptor, leading to a reduction in angiotensin II-induced oxidative stress .

Biochemical Pathways

The AT2 receptor is involved in various biochemical pathways. When this compound blocks the AT2 receptor, it disrupts the normal functioning of these pathways. Specifically, it reduces angiotensin II-induced oxidative stress, which is a key factor in the development of various diseases .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability remain to be elucidated.

Result of Action

The primary result of this compound’s action is the reduction of angiotensin II-induced oxidative stress . This can have various downstream effects, depending on the specific context. For example, in a rat model of colitis, this compound was found to reduce inflammation and improve colonic contractility . In a rat model of prostate cancer-induced bone pain, this compound produced dose-dependent analgesia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in the context of disease models, the presence of inflammation or other pathological conditions can affect the compound’s efficacy . .

Biochemische Analyse

Biochemical Properties

PD123319 is known to interact with the angiotensin II type 2 receptor (AT2R), acting as a potent and selective antagonist . It has IC50 values of 34 and 210 nM for rat adrenal and brain tissue respectively . This interaction with AT2R can influence various biochemical reactions, including the reduction of angiotensin II-induced oxidative stress .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit oxidative stress and inflammation in a rat model of colitis, ameliorating colonic contractility . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the AT2R, thereby inhibiting the receptor’s activity . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular signaling pathways . For example, this compound has been found to inhibit NF-κB activation induced by 2,4-dinitrobenzene sulfonic acid (DNBS), a compound used to induce colitis in rats .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, long-term treatment with this compound has been reported to worsen the development of myocyte hypertrophy and associated electrophysiological alterations in spontaneously hypertensive rats .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study investigating the effects of this compound on colitis in rats, it was administered at doses of 0.3, 3, and 10 mg/kg, and the effects were found to be dose-dependent .

Metabolic Pathways

This compound, as an antagonist of the AT2R, is involved in the renin-angiotensin system (RAS), a key regulatory system for fluid and electrolyte homeostasis

Subcellular Localization

At2r, the receptor with which this compound interacts, has been found to colocalize and form a complex with the angiotensin II type 1 receptor (AT1R) at the plasma membrane, and upon angiotensin II stimulation, AT2R is internalized along with AT1R . This suggests that this compound, as an AT2R antagonist, may also be localized at the plasma membrane and be internalized upon receptor activation.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PD123319 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung starker Basen wie Natriumhydrid und organischer Lösungsmittel wie Dimethylformamid .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, folgt die Synthese wahrscheinlich ähnlichen Wegen wie denen, die in Laborsituationen angewendet werden, mit Optimierungen für die Skalierung. Dazu gehören die Verwendung von Großreaktoren, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen starke Basen (z. B. Natriumhydrid), Oxidationsmittel (z. B. Wasserstoffperoxid) und Reduktionsmittel (z. B. Lithiumaluminiumhydrid). Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie Dimethylformamid oder Dichlormethan durchgeführt .

Hauptprodukte

Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten führen, während Substitutionsreaktionen zu verschiedenen substituierten Analogen führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der wichtigsten Anwendungen umfassen:

Herz-Kreislauf-Forschung: This compound wird verwendet, um die Rolle von Angiotensin-II-Typ-2-Rezeptoren bei Herz-Kreislauf-Erkrankungen wie Bluthochdruck und Herzinsuffizienz zu untersuchen

Entzündliche Erkrankungen: Die Verbindung hat sich als Hemmer von oxidativem Stress und Entzündungen erwiesen, was sie zu einem wertvollen Werkzeug bei der Untersuchung entzündlicher Erkrankungen wie Kolitis macht.

Neurowissenschaften: This compound wird verwendet, um die Rolle von Angiotensin-II-Rezeptoren bei Neuroinflammation und Neuroprotektion zu untersuchen, insbesondere im Zusammenhang mit ischämischem Schlaganfall.

Pharmakologie: Die Verbindung dient als Referenzantagonist in pharmakologischen Studien, um die Wirkmechanismen von Angiotensin-II-Typ-2-Rezeptorliganden zu klären

Wirkmechanismus

This compound entfaltet seine Wirkung durch selektive Bindung und Antagonisierung des Angiotensin-II-Typ-2-Rezeptors. Dieser Rezeptor ist an verschiedenen physiologischen Prozessen beteiligt, darunter die Blutdruckregulation, Entzündung und Gewebsreparatur. Durch die Blockierung des Rezeptors hemmt this compound die nachgeschalteten Signalwege, wie z. B. die Aktivierung des Nuclear Factor kappa B (NF-κB) und die Produktion von reaktiven Sauerstoffspezies .

Analyse Chemischer Reaktionen

Types of Reactions

PD123319 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane .

Major Products

The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .

Vergleich Mit ähnlichen Verbindungen

PD123319 zeichnet sich durch seine hohe Selektivität für den Angiotensin-II-Typ-2-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen aus. Einige der ähnlichen Verbindungen umfassen:

Losartan: Ein Angiotensin-II-Typ-1-Rezeptorantagonist, der hauptsächlich zur Behandlung von Bluthochdruck eingesetzt wird.

Telmisartan: Ein weiterer Angiotensin-II-Typ-1-Rezeptorantagonist mit zusätzlichen entzündungshemmenden Eigenschaften.

Verbindung 21 (C21): Ein selektiver Agonist des Angiotensin-II-Typ-2-Rezeptors, der in der Forschung verwendet wird, um die schützenden Wirkungen des Rezeptors zu untersuchen.

This compound zeichnet sich durch seine Spezifität für den Angiotensin-II-Typ-2-Rezeptor aus, was es zu einem wertvollen Werkzeug für die Aufdeckung der Rolle des Rezeptors in verschiedenen physiologischen und pathologischen Prozessen macht .

Eigenschaften

IUPAC Name |

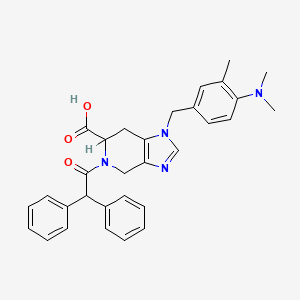

1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTVFDAKLDMYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901024634 | |

| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130663-39-7, 114785-14-7 | |

| Record name | PD 123319 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130663397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901024634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of PD123319?

A: this compound acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of blocking AT2R with this compound?

A2: Blocking AT2R with this compound has been shown to:

- Modulate renal function: Influences sodium and water excretion, potassium homeostasis, and renal hemodynamics. [, , , , , , , ]

- Influence cardiovascular parameters: Impacts blood pressure regulation, arterial stiffness, and vascular remodeling. [, , , , , , ]

- Affect neuronal function: Modulates neuronal stem cell proliferation, differentiation, and doublecortin expression. []

- Impact cell signaling pathways: Influences mitogen-activated protein kinase (MAPK) activity, nitric oxide (NO) production, and apoptosis. [, , , , , ]

Q3: How does this compound's interaction with AT2R differ from the effects of AT1R antagonists?

A: While both AT1R and AT2R antagonists influence the renin-angiotensin system (RAS), they often produce distinct physiological effects. For instance, this compound can enhance the antihypertensive effects of AT1R antagonists in some models. [, , ] Additionally, this compound's impact on renal hemodynamics, particularly in the medullary circulation, differs from that of AT1R antagonists. []

Q4: Does this compound exhibit any agonistic activity at AT2R?

A: While primarily considered an antagonist, some studies suggest potential agonistic activity of this compound at AT2R under specific conditions, potentially involving receptor subtype variations or interactions with other signaling pathways. [, ]

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C29H31N3O3, and its molecular weight is 469.58 g/mol.

Q6: Is there information available on the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological and physiological effects of this compound. Detailed information regarding its material compatibility and stability under various environmental conditions is not explicitly discussed.

Q7: Does this compound exhibit any catalytic properties?

A7: this compound is primarily recognized for its pharmacological activity as an AT2R antagonist. There is no evidence suggesting inherent catalytic properties or applications of this compound based on the provided research.

Q8: Have computational chemistry techniques been used to study this compound?

A8: The provided research papers primarily utilize in vitro and in vivo experimental models to investigate this compound's effects. While computational approaches like QSAR modeling and molecular docking could be relevant for studying this compound, such details are not included in the provided research papers.

Q9: Is there information on structure-activity relationship (SAR) studies involving modifications to the this compound structure?

A9: The provided research papers mainly focus on the pharmacological effects of this compound itself. While SAR studies are crucial for drug development and understanding the relationship between structural modifications and activity, such details are not elaborated upon in the provided scientific literature.

Q10: What is known about the toxicology and safety profile of this compound?

A10: The provided research focuses primarily on the pharmacological effects of this compound. While some studies mention potential side effects or interactions, a comprehensive toxicological and safety profile is not explicitly presented within these papers.

Q11: Is there information available regarding the environmental impact and degradation of this compound?

A11: The research primarily focuses on the pharmacological and physiological effects of this compound. Its environmental impact and degradation pathways are not discussed within the provided research papers.

Q12: Are there any known alternatives or substitutes for this compound in research or clinical settings?

A: Several other AT2R antagonists have been developed and investigated, such as EMA401. [] Additionally, alternative approaches to modulate the RAS, like angiotensin-converting enzyme (ACE) inhibitors or other AT1R antagonists, might be considered depending on the specific research question or clinical context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)